molecular formula C12H12 B1624865 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene CAS No. 62234-75-7

5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene

Cat. No. B1624865
CAS RN: 62234-75-7
M. Wt: 156.22 g/mol
InChI Key: RDGWXWRIVOVEAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing TMO. One common approach involves the thermal dimerization of isoprene (2-methyl-1,3-butadiene). Isoprene undergoes a [2+2] cycloaddition to form TMO. Additionally, iron-carbonyl complexes have been employed to achieve stereoselective synthesis of TMO derivatives .


Chemical Reactions Analysis

  • Functionalization via Iron-Carbonyl Complexes : Iron-carbonyl complexes of TMO derivatives exhibit intriguing reactivity. They can influence reactions through steric effects (bulkiness) or electronic effects (polarizability). For instance, they impact solvolysis, acylation, nucleophilic reductions, and hydrogen/deuterium exchanges .

properties

IUPAC Name

5,6,7,8-tetramethylidenebicyclo[2.2.2]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-7-8(2)12-6-5-11(7)9(3)10(12)4/h5-6,11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGWXWRIVOVEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2C=CC(C1=C)C(=C)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447567
Record name 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62234-75-7
Record name 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene
Reactant of Route 3
5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene
Reactant of Route 4
5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene
Reactant of Route 5
5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene
Reactant of Route 6
5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene

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